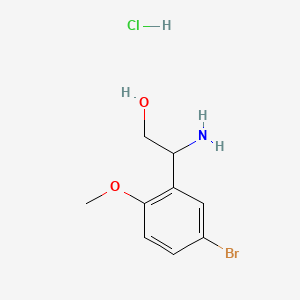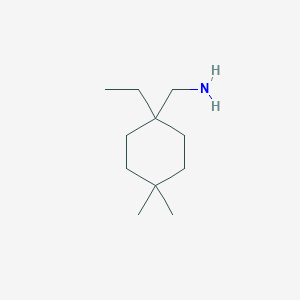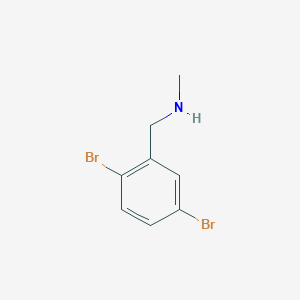
2,3-Dihydro-1H-inden-1-ylacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dihydro-1H-inden-1-yl)acetonitrile is an organic compound featuring an indane structure with a nitrile group attached to the acetonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)acetonitrile typically involves the reaction of indanone with trimethylsilyl cyanide (TMSCN) in the presence of a catalyst such as zinc iodide (ZnI2). The reaction proceeds through the formation of an intermediate, which is then dehydrated using Amberlyst-15 to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 2-(2,3-dihydro-1H-inden-1-yl)acetonitrile are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(2,3-Dihydro-1H-inden-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2,3-Dihydro-1H-inden-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs with indane structures.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins .
作用机制
The mechanism of action of 2-(2,3-dihydro-1H-inden-1-yl)acetonitrile depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in various biochemical pathways, leading to the formation of active metabolites that exert therapeutic effects .
相似化合物的比较
Similar Compounds
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)-2-{[(pyridin-2-yl)methyl]amino}acetonitrile
- 2-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-yl)acetonitrile
Uniqueness
2-(2,3-Dihydro-1H-inden-1-yl)acetonitrile is unique due to its specific indane structure combined with a nitrile group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .
属性
CAS 编号 |
26452-99-3 |
|---|---|
分子式 |
C11H11N |
分子量 |
157.21 g/mol |
IUPAC 名称 |
2-(2,3-dihydro-1H-inden-1-yl)acetonitrile |
InChI |
InChI=1S/C11H11N/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10H,5-7H2 |
InChI 键 |
PLUVXNOSEACTMD-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2C1CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanaminedihydrochloride](/img/structure/B13530216.png)


![Methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate](/img/structure/B13530242.png)



![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-OL](/img/structure/B13530260.png)
![6,6-Dimethoxy-2-azaspiro[3.3]heptanehydrochloride](/img/structure/B13530266.png)



